2-(cyclopropylmethoxy)-N-(2-ethylpyrimidin-5-yl)-4-methoxybenzamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(2-ethylpyrimidin-5-yl)-4-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylmethoxy group, an ethylpyrimidinyl group, and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(2-ethylpyrimidin-5-yl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylmethoxy group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Introduction of the pyrimidinyl group: The ethylpyrimidinyl group can be introduced through a nucleophilic substitution reaction using 2-ethylpyrimidine and a suitable leaving group.
Coupling with methoxybenzamide: The final step involves coupling the cyclopropylmethoxy and ethylpyrimidinyl intermediates with 4-methoxybenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(2-ethylpyrimidin-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(2-ethylpyrimidin-5-yl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopropylmethoxy)-N-(2-ethylpyrimidin-5-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylmethoxy)-N-(2-methylpyrimidin-5-yl)-4-methoxybenzamide
- 2-(cyclopropylmethoxy)-N-(2-ethylpyrimidin-4-yl)-4-methoxybenzamide
- 2-(cyclopropylmethoxy)-N-(2-ethylpyrimidin-5-yl)-3-methoxybenzamide
Uniqueness
2-(cyclopropylmethoxy)-N-(2-ethylpyrimidin-5-yl)-4-methoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the cyclopropylmethoxy group and the specific positioning of the ethylpyrimidinyl and methoxybenzamide moieties contribute to its unique properties.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(2-ethylpyrimidin-5-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-3-17-19-9-13(10-20-17)21-18(22)15-7-6-14(23-2)8-16(15)24-11-12-4-5-12/h6-10,12H,3-5,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWHBWQFXAJUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)NC(=O)C2=C(C=C(C=C2)OC)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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